molecular formula C6H3F9O2 B087576 Methyl Nonafluorovalerate CAS No. 13038-26-1

Methyl Nonafluorovalerate

Cat. No. B087576
CAS RN: 13038-26-1
M. Wt: 278.07 g/mol
InChI Key: OSDPSOBLGQUCQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl Nonafluorovalerate, such as N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, involves specific reactions designed to introduce fluorine atoms or fluorinated groups into the molecular structure. These methods aim to explore the compound's potential as ionic liquids and solid electrolytes due to their unique thermophysical characteristics and low melting points, which are critical for applications in energy storage devices (Forsyth et al., 2006).

Molecular Structure Analysis

Research on analogues of Methyl Nonafluorovalerate, such as methylated bis(ethylenedithio)tetrathiafulvalene derivatives, has focused on examining their molecular arrangements and conformational changes in the crystalline state. These studies help understand the donating ability of the compounds and the effect of methylation on their molecular structures (Matsumiya et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of Methyl Nonafluorovalerate and its derivatives involves interactions with other compounds under various conditions. For instance, the synthesis of nonafluoromesityl compounds showcases the reactivity of fluorinated groups, leading to the formation of structurally diverse molecules with unique properties (Voelker et al., 1999).

Physical Properties Analysis

The study of Methyl Nonafluorovalerate's physical properties, such as melting points and electrochemical windows, is crucial for its potential application as an ionic liquid or solid electrolyte. These properties are influenced by the compound's molecular structure and the presence of fluorinated groups, which can enhance its stability and functionality in various applications (Forsyth et al., 2006).

Chemical Properties Analysis

The chemical properties of Methyl Nonafluorovalerate, such as its reactivity and interaction with other molecules, are pivotal for its use in synthesis and material science. Investigations into its reactions, like the formation of fluoro methoxy adducts, provide insights into its versatility and potential for creating novel compounds (Kol et al., 1991).

Scientific Research Applications

  • DNA methylation arrays are valuable tools for quantifying the composition of leukocytes, offering insights into the immuno-biology of chronic medical conditions and the impact of immune-toxic exposures (Houseman et al., 2012).

  • Methylated DNA sequences are being explored as cancer biomarkers. These biomarkers hold promise for early detection and personalized treatment decisions in cancer care (Kagan et al., 2007).

  • The performance of various DNA methylation assays has been compared, with implications for biomarker development and clinical diagnostics. This comparison is crucial for selecting, optimizing, and using DNA methylation assays in large-scale validation studies (Christoph et al., 2016).

  • Methylene Blue, a fluorescent dye, has been used in scientific research, including intraoperative fluorescent imaging, showing the potential of fluorescent compounds in medical applications (Cwalinski et al., 2020).

  • Ion-pair chromatography using nonafluorovaleric acid as an ion-pairing reagent has been employed for separating and quantitating selenium species in food, demonstrating the application of fluorinated compounds in chromatographic techniques (Jang et al., 2013).

  • N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, similar in structure to Methyl Nonafluorovalerate, have been studied for their properties as ionic liquids and solid electrolytes, indicating the potential of fluorinated compounds in material science applications (Forsyth et al., 2006).

  • Methylation biomarkers are showing significant potential in precision medicine, especially for disease management and monitoring, highlighting the importance of methylation in clinical applications (Taryma-Leśniak et al., 2020).

  • DNA methylation patterns play a critical role in medicine, such as marking genetic text for transcription control and serving as a marker for biological aging and cancer (Dor & Cedar, 2018).

properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9O2/c1-17-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPSOBLGQUCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335698
Record name Methyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Nonafluorovalerate

CAS RN

13038-26-1
Record name Methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13038-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Nonafluorovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Büttner, W Desens, D Michalik, P Langer - 2011 - Wiley Online Library
… (5e): Compound 5e was obtained from methyl nonafluorovalerate (2d, 2.458 g, 8.84 mmol), … one (5f): Compound 5f was obtained from methyl nonafluorovalerate (2d, 2.458 g, 8.84 mmol)…

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